Nicotiflorin

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: Nictoflorin puede ser sintetizado a través de la glicosilación de kaempferol con rutina. La reacción generalmente involucra el uso de donadores y aceptores de glicósidos bajo condiciones específicas para formar el enlace glucosídico .

Métodos de Producción Industrial: La producción industrial de nictoflorin involucra la extracción y purificación de fuentes vegetales. El proceso incluye la extracción con solventes, cromatografía y cristalización para obtener nictoflorin de alta pureza .

Tipos de Reacciones:

Oxidación: Nictoflorin puede sufrir reacciones de oxidación, lo que lleva a la formación de varios derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir nictoflorin en sus formas reducidas.

Sustitución: Nictoflorin puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Se pueden usar varios nucleófilos y electrófilos bajo condiciones apropiadas.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede llevar a la formación de derivados de flavonoides oxidados, mientras que la reducción puede producir formas de flavonoides reducidos .

Aplicaciones Científicas De Investigación

Neuroprotective Effects

Memory Dysfunction and Ischemia

Nicotiflorin has demonstrated protective effects against memory dysfunction in experimental models of multi-infarct dementia. In studies involving rats, treatment with this compound significantly reduced infarct volume and improved spatial memory performance in behavioral tests such as the Morris water maze and eight-arm radial maze tasks. The compound was shown to mitigate oxidative stress and enhance energy metabolism in the brain, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Hepatoprotective Properties

Liver Injury Models

Research indicates that this compound possesses hepatoprotective properties against acute liver injuries induced by immunological and chemical agents. In mouse models subjected to Concanavalin A and D-galactosamine-induced liver injury, this compound administration resulted in a significant reduction in liver damage markers, increased antioxidant enzyme activity, and improved overall liver function . The protective effects are attributed to its ability to scavenge free radicals and enhance the levels of endogenous antioxidants like glutathione.

Anti-Inflammatory Activity

Mechanisms of Action

this compound exhibits notable anti-inflammatory properties through various mechanisms. It has been shown to reduce the release of inflammatory mediators such as nitric oxide from endothelial cells, thereby providing endothelial protection . Additionally, this compound's structure allows it to scavenge free radicals effectively, reducing oxidative stress and inflammation in cellular models . This makes it a candidate for treating inflammatory conditions.

Cardiovascular Applications

Myocardial Infarction

Recent studies suggest that this compound may serve as a novel therapeutic agent for acute myocardial infarction (AMI). It has been shown to exert protective effects on cardiac tissues by modulating signaling pathways involved in inflammation and cell survival . The compound's ability to stabilize endothelial function during ischemic events highlights its potential for cardiovascular applications.

Antidiabetic Effects

Enzyme Inhibition

this compound has also been investigated for its antidiabetic properties, particularly its inhibitory effects on α-glucosidase and α-amylase enzymes. These enzymes play crucial roles in carbohydrate metabolism, and their inhibition can lead to improved glycemic control in diabetic patients . By regulating insulin secretion and enhancing glucose uptake, this compound could contribute to managing diabetes effectively.

Summary of Research Findings

Mecanismo De Acción

Nictoflorin ejerce sus efectos a través de múltiples objetivos y vías moleculares:

Actividad Antiinflamatoria: Nictoflorin inhibe la liberación de citoquinas proinflamatorias como la interleucina-1β, la interleucina-6, el factor de necrosis tumoral-α y el interferón-γ.

Actividad Antioxidante: Mejora la actividad de enzimas antioxidantes como la superóxido dismutasa y el glutatión, reduciendo el estrés oxidativo.

Protección Endotelial: Nictoflorin protege las células endoteliales del daño al reducir la liberación de óxido nítrico y otros mediadores inflamatorios.

Comparación Con Compuestos Similares

Nictoflorin es similar a otros glucósidos de flavonoides como la rutina y la quercetina-3-O-rutinosido. Tiene propiedades únicas que lo distinguen de estos compuestos:

Quercetina-3-O-rutinosido: Similar a nictoflorin, la quercetina-3-O-rutinosido tiene propiedades antioxidantes y antiinflamatorias, pero los efectos específicos y la potencia pueden variar debido a las diferencias estructurales.

Lista de Compuestos Similares:

- Rutina

- Quercetina-3-O-rutinosido

- Kaempferol-3-O-glucósido

El enlace glucosídico único de Nictoflorin y las actividades biológicas específicas lo convierten en un compuesto de interés para futuras investigaciones y posibles aplicaciones terapéuticas.

Actividad Biológica

Anti-inflammatory Effects

Nicotiflorin exhibits notable anti-inflammatory properties. A study indicated that it can reduce the release of nitric oxide (NO) in endothelial cells following damage, suggesting its role in endothelial protection and inflammation regulation . The compound's ability to modulate inflammatory pathways positions it as a candidate for treating conditions characterized by excessive inflammation.

Antioxidant Activity

As an antioxidant, this compound helps mitigate oxidative stress, which is implicated in various diseases. Research has shown that this compound can enhance the activities of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx), while reducing levels of malondialdehyde (MDA), a marker of oxidative damage . This dual action supports cellular health by combating oxidative stress.

Neuroprotective Properties

This compound has demonstrated neuroprotective effects, particularly in models of ischemia-reperfusion injury. In studies focusing on renal ischemia-reperfusion, this compound was found to attenuate cell apoptosis and improve renal function . Furthermore, it has been shown to upregulate endothelial nitric oxide synthase (eNOS) in cerebral endothelial cells, which is crucial for maintaining cerebral blood flow and protecting against ischemic damage .

Hepatoprotective Effects

The hepatoprotective capabilities of this compound have been investigated in various animal models. A study revealed that this compound significantly mitigated liver injury induced by concanavalin A and d-galactosamine. The compound reduced serum levels of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential for liver protection during inflammatory conditions .

Antiviral Properties

Recent studies have highlighted the antiviral potential of this compound against viral infections, including those caused by coronaviruses. Molecular docking studies suggest that this compound binds effectively to viral proteins, inhibiting their function and thereby blocking viral replication . This property underscores its relevance in developing treatments for viral infections.

Study on Ischemia-Reperfusion Injury

In a controlled experiment involving renal ischemia-reperfusion injury, this compound was administered at varying doses (25, 50, and 100 mg/kg). The results indicated a dose-dependent reduction in renal damage markers and apoptosis rates, showcasing its protective role against ischemic injury .

| Dose (mg/kg) | Apoptosis Rate (%) | Creatinine Level (mg/dL) |

|---|---|---|

| Control | 35 | 2.5 |

| 25 | 25 | 1.8 |

| 50 | 15 | 1.2 |

| 100 | 10 | 0.8 |

Hepatoprotective Study

In another study focusing on liver protection, mice treated with this compound showed significant improvements in liver histology and reduced serum transaminases compared to control groups subjected to liver injury .

| Treatment Group | ALT (U/L) | AST (U/L) | Histological Score |

|---|---|---|---|

| Control | 150 | 120 | 3 |

| Con A-treated | 250 | 200 | 5 |

| Con A + this compound (50 mg) | 100 | 80 | 2 |

Propiedades

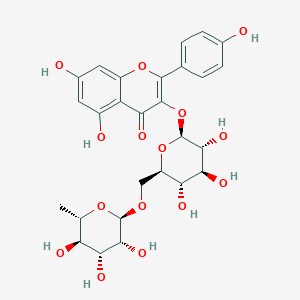

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O15/c1-9-17(31)20(34)22(36)26(39-9)38-8-15-18(32)21(35)23(37)27(41-15)42-25-19(33)16-13(30)6-12(29)7-14(16)40-24(25)10-2-4-11(28)5-3-10/h2-7,9,15,17-18,20-23,26-32,34-37H,8H2,1H3/t9-,15+,17-,18+,20+,21-,22+,23+,26+,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTATXGUCZHCSNG-QHWHWDPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50938804 | |

| Record name | 5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-3-yl 6-O-(6-deoxyhexopyranosyl)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50938804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17650-84-9 | |

| Record name | Kaempferol 3-O-rutinoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17650-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kaempferol-3-O-rutinoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017650849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-3-yl 6-O-(6-deoxyhexopyranosyl)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50938804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-3-yl 6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KAEMPFEROL-3-O-RUTINOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4056D20K3H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.